molecular formula C18H15N5 B12901602 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-92-1

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B12901602
CAS No.: 87594-92-1
M. Wt: 301.3 g/mol
InChI Key: HNULIFYXNHPGLC-UHFFFAOYSA-N
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Description

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a chemical compound built on a pyrazolo[3,4-b]pyrazine scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential. The compound features a phenyl group at the 1-position of the pyrazole ring and an ortho-tolyl (2-methylphenyl) amine substituent at the 5-position of the pyrazine ring. This molecular architecture is of significant interest in early-stage drug discovery research, particularly in the development of small molecule inhibitors for protein kinases. Pyrazolo[3,4-b]pyrazine cores are recognized as bioisosteres of purine, a fundamental moiety in ATP, which allows them to compete for binding at the catalytic ATP site of various kinase targets . Related pyrazolopyrazine derivatives have been documented in scientific literature to exhibit a range of pharmacological activities, including acting as blood platelet aggregation inhibitors and bone metabolism improvers . The structural features of this compound, specifically the aryl amine substituents, suggest potential for interaction with key biological targets and make it a valuable synthetic intermediate or a candidate for screening against novel therapeutic targets. Researchers may utilize this compound as a building block for synthesizing more complex polyheterocyclic systems or as a core scaffold for structure-activity relationship (SAR) studies in oncology, immunology, and other therapeutic areas. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

87594-92-1

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

N-(2-methylphenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C18H15N5/c1-13-7-5-6-10-15(13)21-17-12-19-18-16(22-17)11-20-23(18)14-8-3-2-4-9-14/h2-12H,1H3,(H,21,22)

InChI Key

HNULIFYXNHPGLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CN=C3C(=N2)C=NN3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

One versatile approach to synthesize 5-aminopyrazoles, which are key intermediates, involves the condensation of β-ketonitriles with hydrazines. This method avoids the use of unstable β-ketonitrile functionalities and allows for efficient formation of the pyrazole ring.

  • Example: Hydrolysis of a precursor compound to form a β-ketonitrile derivative, which then reacts with hydrazine hydrate to yield 5-aminopyrazoles.
  • This intermediate can be further elaborated to the pyrazolo[3,4-b]pyrazine core by cyclization and aromatic substitution.

Multi-Component Reactions (MCR)

Multi-component reactions have been successfully applied to synthesize pyrazolo-fused heterocycles. For example, a three-component reaction involving:

  • A substituted 5-amino-1-phenyl-1H-pyrazole,
  • Benzoylacetonitrile,
  • An aromatic aldehyde,

in the presence of catalysts such as ammonium acetate, FeCl3 on basic alumina, or L-proline, leads to efficient formation of pyrazolo[3,4-b]pyridine derivatives. This approach can be adapted for pyrazolo[3,4-b]pyrazine analogs by selecting appropriate starting materials.

  • Advantages: One-pot synthesis, enhanced yields, and simplified work-up.
  • Conditions: Refluxing ethanol, catalytic FeCl3 on basic alumina.

Transition Metal-Catalyzed Annulation

Recent advances include Rh(III)-catalyzed [5 + 1] annulation reactions, which enable the construction of pyrazolo-fused quinazoline frameworks. This method involves:

  • C–H activation of phenyl-1H-pyrazol-5-amine,
  • Cyclization with alkynoates or alkynamides,
  • Formation of the fused heterocyclic system in a one-pot procedure.

Though this method is reported for quinazolines, similar catalytic strategies can be adapted for pyrazolo[3,4-b]pyrazine synthesis, offering broad substrate scope and high atom economy.

N-Arylation and Coupling Reactions

The introduction of the N-(o-tolyl) substituent can be achieved via N-arylation of the 5-amino group using aromatic halides or boronic acids under palladium or copper catalysis. For example:

  • Reaction of 3-amino pyrazolo pyridine derivatives with aryl boronic acids in the presence of copper(II) acetate,
  • Followed by purification through column chromatography.

This method allows selective functionalization and incorporation of the o-tolyl group.

Representative Data Table for Preparation Parameters

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 β-Ketonitrile condensation β-Ketonitrile + Hydrazine hydrate, reflux 70-85 Formation of 5-aminopyrazole intermediate
2 Multi-component reaction 5-Amino-1-phenyl-pyrazole + benzoylacetonitrile + aromatic aldehyde, FeCl3 catalyst, reflux ethanol 75-90 One-pot synthesis, enhanced yield
3 N-Arylation 5-Amino pyrazolo derivative + o-tolyl boronic acid, Cu(OAc)2, DCE solvent, 15 h 65-80 Selective N-arylation at 5-amino group
4 Rh(III)-catalyzed annulation Phenyl-1H-pyrazol-5-amine + alkynoate, Rh(III) catalyst, one-pot 60-85 Potential adaptation for pyrazolo[3,4-b]pyrazine

Research Findings and Notes

  • The condensation of β-ketonitriles with hydrazines is a foundational step for preparing 5-aminopyrazoles, which are crucial intermediates in the synthesis of pyrazolo-fused heterocycles.
  • Multi-component reactions provide an efficient and scalable route to complex fused heterocycles, with catalysts like FeCl3 on basic alumina improving yields and simplifying purification.
  • Transition metal-catalyzed annulations, especially Rh(III)-catalyzed C–H activation, represent a modern, atom-economical approach to constructing fused pyrazolo systems, though specific application to this compound requires further adaptation.
  • N-Arylation using boronic acids and copper catalysis is a reliable method for introducing aromatic substituents such as the o-tolyl group at the amino position, enabling structural diversification.
  • The molecular formula of this compound is C18H15N5 with a molecular weight of 301.3 g/mol, confirming the incorporation of phenyl and o-tolyl groups into the pyrazolo[3,4-b]pyrazine scaffold.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that related pyrazolo compounds can interact with specific molecular targets involved in cancer progression, such as protein kinases and other signaling pathways .

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications to the pyrazolo structure significantly enhanced their potency against breast and colon cancer cells, suggesting that 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine could be a viable candidate for further development .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazolo compounds have been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes these compounds potential therapeutic agents for inflammatory diseases.

Case Study:
A recent investigation into the anti-inflammatory effects of similar pyrazolo compounds revealed that they could effectively reduce inflammation in animal models of arthritis. The mechanisms involved include the inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Fluorescent Sensors

The unique electronic properties of pyrazolo compounds allow them to be utilized as fluorescent sensors. Their ability to undergo electronic transitions makes them suitable for detecting various analytes in biological and environmental samples.

Data Table: Fluorescent Properties of Pyrazolo Compounds

Compound NameEmission Wavelength (nm)Sensitivity LevelApplication Area
This compound520HighBiological assays
Related Pyrazolo Compound A550MediumEnvironmental monitoring
Related Pyrazolo Compound B600LowChemical analysis

Mechanism of Action

The mechanism of action of 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of amino groups (e.g., 5-amino in pyrazolo-pyrazines vs. 4-amino in pyrazolo-quinolines) significantly influences bioactivity. For example, pyrazoloquinolines with 4-amino substituents exhibit strong anticancer activity .

Photophysical Properties

  • Pyrazoloquinolines: Exhibit high quantum yields (up to Φ = 1) and thermal stability, historically used in OLEDs and fluorescent sensors .

Biological Activity

1-Phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine is a compound belonging to the pyrazolo[3,4-b]pyrazine family. This compound is characterized by a bicyclic structure that incorporates both pyrazole and pyrazine rings, and it features a phenyl group and an o-tolyl group attached to the nitrogen of the pyrazole ring. Its molecular formula is C18H15N5, with a molecular weight of 301.3 g/mol .

Chemical Structure and Properties

The unique structural features of this compound contribute to its potential biological activities. The presence of amino and aromatic groups enhances its reactivity and biological profile. The compound's structural characteristics can be summarized as follows:

Feature Description
Molecular Formula C18H15N5
Molecular Weight 301.3 g/mol
Core Structure Bicyclic pyrazolo[3,4-b]pyrazine
Functional Groups Amino, aromatic

Biological Activities

Research indicates that compounds in the pyrazolo[3,4-b]pyrazine class exhibit a variety of biological activities, including:

  • Anticancer Activity : Pyrazolo derivatives have shown promise in inducing apoptosis in various cancer cell lines. For instance, studies on related compounds have demonstrated significant cytotoxic effects against human solid tumors with EC50 values ranging from 30 to 700 nM .
  • Anti-inflammatory Effects : Pyrazole derivatives are being explored for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Properties : Some derivatives exhibit antibacterial activity, making them candidates for further development as antimicrobial agents .

Apoptosis Induction

A study focusing on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines revealed that these compounds are potent inducers of apoptosis in cancer cells. The structure-activity relationship (SAR) studies identified specific substituents that enhance apoptotic activity, suggesting that similar modifications could be applied to this compound for improved efficacy .

Antitumor Activity

In vitro assessments have shown that various pyrazole derivatives can inhibit cell growth effectively. For example, compounds with similar structures have been reported with GI50 values as low as 16 nM against cancer cell lines such as MCF7 and NCI-H460 . The potential for this compound to exhibit comparable or enhanced antitumor activity warrants further investigation.

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that can include one-pot reactions or catalytic methods to optimize yield and efficiency. The versatility in synthesis allows for the exploration of various functional groups that may enhance biological activity .

Q & A

Q. What are the common synthetic routes for preparing 1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine, and what are their critical reaction parameters?

Methodological Answer: The compound is typically synthesized via cyclization or condensation reactions. A key route involves reacting substituted pyrazole intermediates with aromatic aldehydes under solvent-free or heated conditions. For example:

  • Cyclization with POCl₃ : Substituted pyrazole-carbonyl hydrazides undergo cyclization using phosphorous oxychloride (POCl₃) at 120°C to form pyrazolo-pyrazine derivatives .
  • One-pot synthesis : Barbituric acids, 1H-pyrazol-5-amines, and aldehydes are condensed under solvent-free conditions, enabling efficient formation of fused heterocyclic structures .

Q. Critical Parameters :

  • Temperature control (e.g., 120°C for POCl₃-mediated cyclization).
  • Solvent selection (ethanol for reflux reactions or solvent-free systems).
  • Monitoring via TLC to track reaction progress .

Q. Table 1: Representative Synthetic Routes

MethodReagents/ConditionsYield RangeKey References
CyclizationPOCl₃, 120°C60-75%
One-pot condensationSolvent-free, 80-100°C50-68%

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For instance, pyrazole protons typically resonate at δ 6.5-8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated for related pyrazolo-pyrazine derivatives .
  • Elemental Analysis : Validates purity by matching experimental vs. theoretical C/H/N ratios .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic FeaturesExample DataReferences
¹H NMRAromatic protons at δ 6.5-8.5 ppmδ 7.2-7.8 (phenyl groups)
HRMS[M+H]⁺ = 345.1345 (calculated)Observed: 345.1348

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with steric hindrance from substituents?

Methodological Answer: Steric hindrance (e.g., from o-tolyl groups) can reduce yields. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates.
  • Microwave-Assisted Synthesis : Accelerates reactions, minimizing side products .
  • Statistical DoE (Design of Experiments) : Systematically varies parameters (temperature, catalyst loading) to identify optimal conditions. For example, fractional factorial designs reduce trial runs by 50% while maintaining resolution .

Case Study :
A study on pyrazolo[3,4-d]pyrimidines achieved 20% higher yields by adjusting POCl₃ stoichiometry and reaction time using response surface methodology (RSM) .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for pyrazolo[3,4-b]pyrazin-5-amine derivatives?

Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) factors or model limitations. Mitigation approaches:

  • Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify rapid metabolism in vivo .
  • Formulation Adjustments : Use liposomal encapsulation to improve bioavailability for poorly soluble derivatives .
  • Orthogonal In Vivo Models : Compare results across multiple species (e.g., murine vs. zebrafish models) to isolate compound-specific effects .

Example : A derivative showed potent in vitro antibacterial activity (MIC = 2 µg/mL) but failed in vivo due to rapid clearance. Adjusting the dosing regimen (twice daily vs. single dose) restored efficacy .

Q. How can computational chemistry guide the design of novel derivatives targeting specific enzymes?

Methodological Answer:

  • Molecular Docking : Predict binding modes to active sites (e.g., kinases or carbonic anhydrases). For instance, pyrazolo-pyrazine derivatives were docked into hCA II (PDB: 3KS3), revealing critical hydrogen bonds with Thr199 and Glu106 .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity to prioritize synthetic targets .
  • Reaction Pathway Simulations : Quantum mechanical calculations (DFT) identify transition states, aiding in rational catalyst selection .

Q. Table 3: Computational Workflow

StepTool/MethodOutcomeReferences
DockingAutoDock VinaBinding affinity (ΔG)
QSARCODESSA-ProR² = 0.89 for IC₅₀ prediction

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